

Application Notes and Protocols for Atto 465 Imaging

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for fluorescence microscopy imaging of **Atto 465**, a fluorescent dye with notable photostability and a significant Stokes shift.

Introduction to Atto 465

Atto 465 is a fluorescent label characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] Its spectral properties, with an excitation maximum around 453 nm and an emission maximum around 507 nm, make it a suitable candidate for multiplex imaging, fitting well between the commonly used 405 nm and 488 nm channels.[2][3] A derivative, Atto 465-p, has shown particular promise as a photostable nuclear stain.[2][3]

Spectral Properties of Atto 465

Proper selection of a microscopy filter set is crucial for maximizing the signal-to-noise ratio and minimizing bleed-through from other fluorophores. The spectral characteristics of **Atto 465** are summarized in the table below.



| Property | Value | Reference |
|----------------------------------|---------------------|-----------|
| Excitation Maximum (λex) | 453 nm | _ |
| Emission Maximum (λem) | 505 nm | - |
| Molar Extinction Coefficient (ε) | 7.5 x 10^4 M-1 cm-1 | - |
| Fluorescence Quantum Yield (Φ) | 0.75 | _ |
| Fluorescence Lifetime (τ) | 5.0 ns | _ |
| Stokes Shift | 52 nm | - |

Recommended Microscopy Filter Sets for Atto 465

Several filter sets from leading manufacturers are optimized for fluorophores with spectral characteristics similar to **Atto 465**, such as FITC and GFP. Below is a comparison of recommended filter sets.

| Manufacturer | Filter Set Model | Excitation Filter (nm) | Dichroic Beamsplitter (nm) | Emission Filter (nm) |
|---------------|---------------------|---------------------------|----------------------------------|-------------------------|
| Chroma | 49002 | ET470/40x | T495lpxr | ET525/50m |
| Semrock | FITC-3540C | FF01-482/35 | FF506-Di03 | FF01-536/40 |
| Omega Optical | XF100-2 | 475AF40 | 505DRLP | 535AF45 |

Experimental Protocols General Immunofluorescence Protocol for Adherent Cells

This protocol provides a general workflow for immunolabeling of adherent cells with **Atto 465**-conjugated antibodies. Optimization of antibody concentrations and incubation times is recommended for specific targets and cell types.



Materials:

- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary Antibody (unconjugated)
- Atto 465-conjugated Secondary Antibody
- · Antifade Mounting Medium
- Coverslips and Microscope Slides

Procedure:

- Cell Culture: Grow adherent cells on sterile coverslips in a petri dish or multi-well plate until the desired confluency is reached.
- Washing: Gently wash the cells twice with PBS to remove culture medium.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.
- Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at



4°C.

- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the Atto 465-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Image the slides using a fluorescence microscope equipped with a suitable filter set for Atto 465.

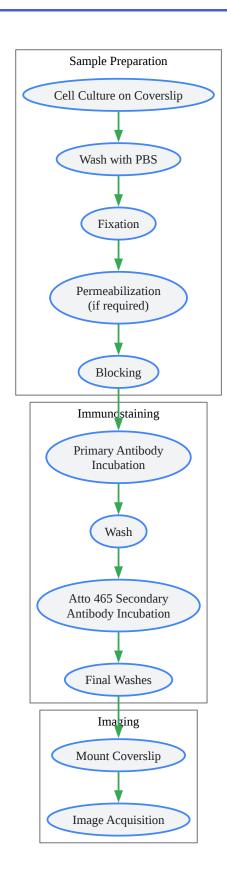
Microscope Configuration and Image Acquisition

- Light Source: A broad-spectrum light source such as a mercury arc lamp or a xenon arc lamp is suitable. For laser-based systems, a laser line around 450-470 nm is ideal.
- Objective Lens: Use an objective lens appropriate for the desired magnification and resolution. For high-resolution imaging, a 40x or 60x oil immersion objective is recommended.
- Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing photobleaching. Start with a moderate exposure time and adjust as needed.
- Image Acquisition Software: Use the microscope's acquisition software to capture and save the images. Save images in a lossless format (e.g., TIFF) for further analysis.

Visualizations

Experimental Workflow for Immunofluorescence



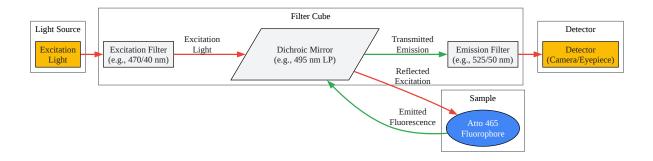


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Caption: Immunofluorescence staining workflow for Atto 465.



Light Path in Fluorescence Microscopy for Atto 465 Imaging



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Caption: Simplified light path for **Atto 465** fluorescence imaging.

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